molecular formula C14H18ClN2O3PS B166689 Pyraclofos CAS No. 89784-60-1

Pyraclofos

Cat. No.: B166689
CAS No.: 89784-60-1
M. Wt: 360.8 g/mol
InChI Key: QHGVXILFMXYDRS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pyraclofos interacts with various enzymes and proteins in the biochemical reactions. It is not a strong acetylcholinesterase inhibitor in vitro, but it is activated in the insect body . The activation of this compound is strongly related to its metabolism in the insect body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the activity of acetylcholinesterase, a key enzyme involved in nerve signal transmission . The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, causing continuous nerve signal transmission and eventual exhaustion of the nervous system .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound is activated in the insect body, where it inhibits the activity of acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to the death of the insect .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Short-term exposure to this compound can alter the sensitivity of organisms to acetylcholinesterase inhibitors

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsHigh doses can lead to toxic or adverse effects, including nervous system disruption .

Metabolic Pathways

This compound is involved in several metabolic pathways. In insects, the metabolic pathway of this compound involves the cleavage of the P-O-aryl bond resulting in 1-(4-chlorophenyl)-4-hydroxy-pyrazole (CHP) and its conjugates, and the cleavage of the P-S-n-propyl bond after oxidation of the sulfur atom resulting in EHP-CHP .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyraclofos is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent functionalization. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Pyraclofos undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGVXILFMXYDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058493
Record name Pyraclofos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89784-60-1, 77458-01-6
Record name Pyraclofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89784-60-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyraclofos [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyraclofos
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyraclofos
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyraclofos
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Record name PYRACLOFOS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of pyraclofos?

A1: this compound exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE) [, ].

Q2: How does this compound's interaction with AChE differ from other organophosphates?

A2: Unlike some organophosphates that directly inhibit AChE in their oxon form, this compound requires further oxidation to its S-oxide form before effectively inhibiting AChE []. This unique characteristic contributes to its effectiveness against some organophosphate-resistant insect strains [].

Q3: What are the downstream effects of AChE inhibition by this compound?

A3: Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in excessive nerve stimulation, paralysis, and ultimately death of the insect [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C14H19ClN3O3PS and a molecular weight of 375.82 g/mol.

Q5: What spectroscopic techniques have been used to characterize this compound enantiomers?

A5: Researchers have successfully separated this compound enantiomers using chiral chromatography and characterized them using optical rotation and circular dichroism spectroscopy [].

Q6: How stable is this compound in different environmental conditions?

A6: this compound exhibits varying stability depending on pH and temperature. It degrades relatively slowly under acidic and neutral conditions but is readily hydrolyzed under basic conditions []. Higher temperatures accelerate its degradation rate [].

Q7: What is known about the acute toxicity of this compound?

A7: Acute oral toxicity studies in rats determined LD50 values for this compound, indicating its potential for acute toxicity [, ]. Acute toxicity studies were also conducted on Japanese quail, revealing varying LD50 values depending on sex [].

Q8: What is known about the long-term effects of this compound exposure?

A8: While acute toxicity data is available, more research is needed to fully understand the potential long-term effects of this compound exposure on human health and the environment.

Q9: How is this compound metabolized in plants?

A9: In cabbage plants, this compound is primarily metabolized through the cleavage of the P-O-aryl bond, resulting in the formation of 1-(4-chlorophenyl)-4-hydroxypyrazole, which then undergoes conjugation with sugars like glucose or malonylglucose [].

Q10: How is this compound metabolized in animals?

A10: In rats, this compound is rapidly metabolized and excreted primarily through urine []. The main metabolic pathways involve cleavage of the P-O-aryl bond and formation of sulfate conjugates of the pyrazole moiety, as well as deethylation and de-S-propylation of the parent compound [].

Q11: What is the environmental fate of this compound?

A11: this compound can persist in the environment, and its degradation rate is influenced by factors such as soil type, pH, and microbial activity [, ]. Further research is needed to fully assess its long-term environmental impact and potential for bioaccumulation.

Q12: What analytical methods are commonly used for this compound detection and quantification?

A12: Various analytical methods, including gas chromatography (GC) [, , , , , ], high-performance liquid chromatography (HPLC) [, , ], and liquid chromatography coupled with mass spectrometry (LC-MS) [, ], are employed for this compound analysis in different matrices.

Q13: What extraction and cleanup techniques are employed in this compound residue analysis?

A13: Common extraction techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [, , ] and accelerated solvent extraction [, , ]. Cleanup procedures often involve gel permeation chromatography (GPC) and solid-phase extraction (SPE) using various sorbents [, , , , , , ].

Q14: Have cases of this compound resistance been reported?

A14: Yes, studies have reported the development of this compound resistance in houseflies (Musca domestica) [, ].

Q15: Has this compound been investigated for applications beyond insect control?

A15: While this compound is primarily known for its insecticidal properties, some research has explored its potential in controlling other invertebrates, such as mites [, , ].

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